Quene 1-AM
Description
Evolution and Significance of Fluorescent Probes in Live-Cell Analysis
Fluorescent probes have profoundly transformed the understanding of cellular dynamics by enabling researchers to visualize and monitor biological processes in real-time within living cells. mdpi.com These probes offer several advantages, including high sensitivity, specificity, and biocompatibility, causing minimal disruption to native cellular functions. mdpi.comrsc.orgnih.gov The continuous evolution of probe chemistry, coupled with sophisticated imaging techniques, has provided unprecedented insights into cellular metabolism, signaling pathways, intracellular transport, and disease mechanisms at a molecular level. mdpi.com Unlike traditional methods that provide static snapshots, fluorescence-based techniques allow for non-invasive, real-time monitoring of dynamic cellular events. nih.govnih.govacs.orgfrontiersin.orgthe-scientist.com This has facilitated the study of various cellular components and processes, from organelle function to metabolite fluctuations. rsc.orgnih.govthe-scientist.com
The Role of Intracellular pH Sensing in Biological Systems
Intracellular pH (pHi) is a tightly regulated parameter that is vital for numerous biological systems, influencing a wide array of physiological activities. nih.govpreprints.org It plays an essential role in regulating enzymatic action, ion transport, cell proliferation, metabolism, and programmed cell death. nih.govfrontiersin.org Monitoring pH inside living cells is crucial for studying cellular events such as phagocytosis, endocytosis, and receptor-ligand internalization. nih.gov Furthermore, specific organelles, including endosomes and lysosomes, maintain distinct intracompartmental pH levels that are critical for the stability of protein structure and function. nih.gov Dysregulation or abnormal pH regulation can lead to severe health conditions, including cancer, Alzheimer's disease, and ischemia. nih.govacs.orgfrontiersin.org Therefore, the accurate and real-time measurement of intracellular pH is a top priority in cutting-edge research, serving as a significant biomarker for disease detection and understanding cellular responses to various modulators or therapeutic agents. acs.orgpreprints.org
Overview of Quene 1-AM as a Quinoline-Based Fluorescent Indicator
This compound, also known as Quene 1, is a fluorescent indicator specifically designed for the measurement of intracellular pH (pHi). sigmaaldrich.comnih.gov It is structurally related to the tetracarboxylate calcium (Ca2+) indicator, Quin 2, highlighting its origin from established chelation chemistry. sigmaaldrich.com Quene 1 was first described in 1983 and has since been utilized in photometric fluorescence microscopy to measure pHi in individual cells, such as mouse thymocytes and rat basophil leukemic cells. sigmaaldrich.comnih.gov This method provides a sensitive and rapid approach for tracking pHi responses in single cells. nih.gov
This compound functions as a pH-sensitive fluorophore, exhibiting distinct spectral properties that change in response to variations in proton concentration. The compound's excitation maximum is observed at 390 nm, while its emission maximum occurs at 530 nm. sigmaaldrich.com These spectral characteristics enable its use in fluorescence imaging to visualize and quantify pH changes within the cellular environment.
Table 1: Key Spectroscopic Properties of Quene 1
| Property | Value | Unit | Source |
| Excitation Maximum | 390 | nm | sigmaaldrich.com |
| Emission Maximum | 530 | nm | sigmaaldrich.com |
This compound's quinoline-based structure contributes to its fluorescent properties and its ability to interact with protons. Quinoline (B57606) derivatives are widely recognized in the design of fluorescent chemosensors due to their favorable photophysical properties and biocompatibility. nih.govnanobioletters.comnih.gov The acetoxymethyl (AM) ester modification in this compound is crucial for its application in live cells, as it allows the membrane-permeant ester to readily enter cells. Once inside, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant fluorescent indicator within the cytosol, thereby enabling the measurement of intracellular pH.
Table 2: Chemical Information for this compound
| Property | Value | Source |
| CAS Number | 86293-31-4 | sigmaaldrich.com |
| Empirical Formula | C38H41N3O17 | sigmaaldrich.com |
| PubChem CID | 12352202 | sigmaaldrich.com |
The application of this compound, alongside other fluorescent pH indicators, has been instrumental in elucidating the complex interplay between pH regulation and various cellular functions, providing valuable insights into both normal physiological processes and disease states.
Structure
2D Structure
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[(E)-2-[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]ethenyl]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N3O17/c1-24(42)51-20-55-34(46)16-40(17-35(47)56-21-52-25(2)43)32-9-7-6-8-28(32)10-12-30-13-11-29-14-31(50-5)15-33(38(29)39-30)41(18-36(48)57-22-53-26(3)44)19-37(49)58-23-54-27(4)45/h6-15H,16-23H2,1-5H3/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFGNZVSFRGPIG-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1/C=C/C2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N3O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422278 | |
| Record name | Quene 1-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86293-31-4 | |
| Record name | Quene 1-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Structural Design of Quene 1 Am and Analogs
Chemical Synthesis Methodologies for Quinoline-Derived Probes
The synthesis of quinoline-derived probes, such as Quene 1-AM and its analogs, employs a variety of chemical methodologies, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches. These methods are designed to introduce specific functional groups and structural motifs that impart desired bio-functional and spectral characteristics.
Traditional synthetic routes to the quinoline (B57606) core include well-established named reactions such as the Gould-Jacobs, Conrad-Limpach, and Friedländer syntheses tandfonline.commdpi.commdpi.com. For instance, the Gould-Jacobs reaction, involving the condensation of anilines with β-keto esters, is a common pathway to quinolin-4-ones, with regioselectivity often influenced by steric and electronic factors of the starting aniline (B41778) derivatives mdpi.com.
More contemporary and efficient methodologies have emerged to address the complexities of synthesizing highly functionalized quinoline probes. Regioselective palladium-catalyzed cross-coupling reactions are particularly valuable for building structurally diverse quinoline-based fluorophores acs.orgnih.govnih.gov. This approach allows for modular synthesis, enabling the combinatorial development of a wide array of derivatives from commercially available starting materials, often in high yields (up to 95%) nih.govnih.gov. For example, a two-step synthesis using palladium-catalyzed cross-coupling has been successfully employed to create highly tunable quinoline-based fluorescent scaffolds nih.govnih.gov.
Other advanced methods include the use of N-heterocyclic carbenes, microwave-assisted reactions, and metal-free oxidative annulation strategies tandfonline.commdpi.commdpi.comnih.gov. Green chemistry principles are increasingly being integrated into quinoline synthesis, with efforts focused on reducing hazardous solvents and catalysts, for instance, by utilizing water as a reaction medium or employing microwave irradiation tandfonline.commdpi.com. The synthesis of quinoline-based fluorescent sensors for metal ions, for example, often involves chemical modification of the quinoline fluorophore to achieve desired selectivity and sensitivity rsc.orgmdpi.com.
Structural Modification for Enhanced Bio-functional Performance
Structural modifications of the quinoline scaffold are critical for optimizing the bio-functional performance of probes like this compound. Even minor alterations can significantly impact their biological activity, stability, and photophysical properties mdpi.comacs.orgnih.govacs.org. Rational design strategies often involve defining strategic domains within the quinoline structure for specific modifications. These domains can be engineered to influence compound polarization, tune photophysical properties, and introduce structural diversity for various applications acs.orgnih.gov.
For instance, the strategic placement of electron-donating or electron-withdrawing groups can alter the electronic distribution across the quinoline core, which is crucial for controlling its fluorescent properties nih.govresearchgate.net.
The Role of Esterification in Cellular Permeability and Activation
Esterification is a widely adopted chemical strategy to enhance the cellular permeability of small molecules and to enable their activation as prodrugs or activatable probes within biological systems pnas.orgacs.orgmit.edursc.org. This approach leverages the presence of endogenous esterases, a class of hydrolase enzymes abundant in cells and specific organelles like the endoplasmic reticulum, which catalyze the hydrolysis of esters into their corresponding acids and alcohols mit.edunih.govnih.govchinesechemsoc.org.
The rationale behind esterification for improved cellular permeability is multifaceted:
Masking Polar Groups : Esterification can mask polar or charged functional groups (e.g., carboxylic acids), rendering the molecule more neutral and thus more permeable to cell membranes pnas.orgmit.eduacs.org. Once inside the cell, these esters are cleaved by esterases, unmasking the active, often more polar, compound or fluorophore pnas.orgmit.edunih.govrsc.org.
Enzymatic Activation : The esterase-mediated hydrolysis provides a mechanism for enzyme-activated probes, allowing for targeted activation in cells or specific cellular compartments where esterases are highly expressed mit.edunih.govnih.gov. This two-step reaction typically involves ester hydrolysis followed by a spontaneous cleavage (e.g., quinone methide cleavage) to release the fluorophore nih.gov. This strategy is particularly useful for designing probes that are initially non-fluorescent (or weakly fluorescent) and become highly fluorescent upon enzymatic activation, enabling "turn-on" fluorescence detection rsc.org.
Table 1: Impact of Esterification on Compound Permeability
| Structural Modification | Effect on Lipophilicity (ALog P) | Effect on Permeability (PAMPA) | Notes | Reference |
| Amide to Ester | Increases by ~0.6 | Generally increased, up to optimal ALog P ~3.2 | Higher permeability at lower lipophilicity compared to amides, which peak at ALog P ~4.1 | acs.org |
| Masking Carboxylic Acids | Increases | Enhances intracellular delivery | Prevents mitochondrial permeability transition by N-acetyl perfluorooctane (B1214571) sulfonamides | pnas.orgacs.org |
Designing for pH Sensitivity and Spectral Characteristics
Designing quinoline-derived probes for specific pH sensitivity and tailored spectral characteristics is crucial for their utility as environmental sensors or intracellular imaging tools. The quinoline scaffold inherently possesses features that can be exploited for pH-responsive fluorescence.
Key strategies and observations in designing for pH sensitivity and spectral characteristics include:
Protonation/Deprotonation Mechanisms : Many pH-sensitive quinoline probes operate based on protonation and deprotonation mechanisms of specific functional groups within their structure worktribe.comnih.gov. The nitrogen atom in the quinoline ring itself, or other introduced basic/acidic groups, can undergo protonation/deprotonation in response to pH changes. This alters the electronic structure of the fluorophore, leading to changes in its absorption and emission properties. For example, a quinoline-based probe has been shown to respond to pH via different fluorescence and absorption changes based on protonation/deprotonation, exhibiting distinct emission peaks at varying pH ranges (e.g., green/blue at pH 2.0–5.0, orange/red at pH 10.0–11.4) worktribe.com.
Electron-Donating/Withdrawing Groups : The strategic placement of electron-donating groups (e.g., dimethylamino groups) and electron-withdrawing groups on the quinoline core can significantly influence solvatochromism and pH sensitivity nih.govacs.org. The interplay between these groups can create an intramolecular charge-transfer (ICT) system, where protonation or deprotonation affects the ICT efficiency, leading to "turn-on" or "turn-off" fluorescence responses researchgate.netnih.gov.
Tuning Photophysical Properties : Structural modifications can be used to tune various photophysical properties, including absorption and emission wavelengths, fluorescence intensity, quantum yield, and Stokes shift nih.govresearchgate.networktribe.comjst.go.jp. For instance, introducing a dimethylamino group at the 7-position of quinoline can polarize the fluorophore, influencing its photophysical properties acs.org. Different substitutions can lead to significant shifts in emission, with some compounds exhibiting highly red-shifted emission while others are blue-shifted, depending on the electron-donating and electron-withdrawing nature and position of substituents nih.gov.
Solvatochromism : Many quinoline-based dyes exhibit sensitivity to solvent polarity (solvatochromism), which can be a valuable property for sensing local environmental changes within cells nih.gov.
Dual-Modal Probes : Some quinoline derivatives can be designed as dual-modal probes, offering both fluorometric and colorimetric responses to pH changes, which enhances their versatility in analytical applications and bioimaging worktribe.com.
Table 2: Examples of pH-Dependent Spectral Characteristics in Quinoline Probes
| Probe Type / Modification | pH Range (Response) | Excitation (λex) | Emission (λem) | Observed Change | Reference |
| Quinoline-based pH probe | 2.0–5.0 (Acidic) | 440 nm | ~550 nm | Fluorescence enhancement (green/blue) | worktribe.com |
| Quinoline-based pH probe | 10.0–11.4 (Alkaline) | 440 nm | ~580 nm | Fluorescence enhancement (orange/red), 30 nm red-shift from pH 4.6 emission | worktribe.com |
| DMAQ derivatives (e.g., 5a) | pH 2-11 | 405 nm | pH-dependent dual emission, up to 170 nm red-shift | pH-dependent intensity changes; some show dual emissive properties | nih.gov |
| 8-hydroxy quinoline derivative (8OMeQBI) | Acidic | Not specified | Not specified | Protonation-activated fluorescence enhancement; "On-Off" behavior | nih.gov |
The rational design of this compound and its analogs, therefore, involves a meticulous selection of synthetic methodologies and structural modifications to achieve desired cellular permeability, enzyme-activated release, and precise pH-responsive spectral characteristics, making them powerful tools for diverse biological and chemical investigations.
Mechanistic Basis of Quene 1 Am Fluorescence and Ph Responsiveness
Principles of Proton-Dependent Fluorescence Quenching and Enhancement
The pH-dependent fluorescence of molecular probes like Quene 1-AM often arises from mechanisms such as Photoinduced Electron Transfer (PET) and, less commonly, Excited-State Intramolecular Proton Transfer (ESIPT).
Photoinduced Electron Transfer (PET): PET is a predominant mechanism responsible for fluorescence quenching in many pH-sensitive probes. In a typical PET system, an electron-donating group (receptor) is spatially or electronically coupled to a fluorophore. When the fluorophore absorbs light and enters an excited state, an electron can be transferred from the receptor to the excited fluorophore, leading to a non-radiative deactivation of the excited state and, consequently, a decrease or quenching of fluorescence rsc.orgunibe.chpsu.edupsu.educore.ac.ukpsu.edu.
For this compound, which contains protonatable functionalities such as amine and carboxylic acid groups rsc.org, the protonation state of these groups dictates their electron-donating capabilities. In a deprotonated state, an unhindered amine or a deprotonated carboxylate might act as an efficient electron donor, facilitating PET and thus quenching the fluorophore's emission. Conversely, upon protonation, these groups become less electron-donating or even electron-withdrawing. This change inhibits the PET process, allowing the fluorophore to return to its ground state via radiative decay (fluorescence), leading to a significant enhancement of fluorescence rsc.orgunibe.chpsu.edupsu.educore.ac.uk. This "off-on" switching behavior is characteristic of many fluorescent pH sensors.
Excited-State Intramolecular Proton Transfer (ESIPT): While PET is more common for "off-on" switches, ESIPT can also contribute to pH-dependent fluorescence. In ESIPT, a proton transfer occurs within the molecule in its excited state, leading to a tautomeric form with distinct photophysical properties, often resulting in a red-shifted emission or quenching rsc.orgumich.edu. The presence of hydrogen bond donors and acceptors in close proximity is crucial for this mechanism.
Molecular Interactions Governing this compound's pH Sensing Capability
Based on its chemical name, F-Quene 1, and molecular formula (C₂₅H₂₂FN₃O₈), this compound is a complex quinoline (B57606) derivative featuring multiple sites for protonation and deprotonation, including a quinoline nitrogen, tertiary amine groups, and carboxylic acid functionalities rsc.org. These sites are critical for its pH sensing capability.
The precise molecular interactions governing this compound's pH sensing are likely driven by the protonation and deprotonation of these functional groups. For instance, the tertiary amine groups, when deprotonated, would possess lone pair electrons readily available for donation. In an excited state, these lone pairs could participate in a PET process with the quinoline fluorophore, leading to fluorescence quenching. As the pH decreases, these amine groups become protonated, rendering them incapable of donating electrons via PET. This inhibition of the PET pathway allows the quinoline fluorophore to emit light more efficiently, resulting in an increase in fluorescence intensity.
While specific pKa values for this compound are not detailed in the provided search results, fluorescent pH probes are generally designed to have pKa values within a range relevant to their intended application. For example, some probes function effectively between pH 4 and 8, while others are optimized for more acidic ranges, such as pH 4.6 to 6.5, which is relevant for acidic cellular organelles mdpi.comresearchgate.net. The precise arrangement and electronic properties of the protonatable groups within this compound would define its specific sensing range and sensitivity.
Photophysical Characterization in Diverse Chemical Environments
The photophysical characterization of a pH-responsive fluorescent probe like this compound involves a comprehensive analysis of its absorption and emission properties across a range of pH values and in different chemical environments. These studies provide crucial insights into its sensing mechanism and performance.
Absorption and Emission Spectra: Changes in pH typically lead to observable shifts in both the absorption and emission spectra of pH-responsive fluorophores unibe.chumich.edumdpi.comnih.govmdpi.comlibretexts.orgwebbtelescope.org. For this compound, as the pH changes and its protonation state is altered, the electronic transitions responsible for light absorption and emission are affected. For instance, protonation of an amine group might lead to a blue-shift in the absorption spectrum due to the destabilization of an internal charge transfer (ICT) excited state unibe.chumich.edu. Concurrently, the fluorescence emission spectrum would also exhibit changes in intensity and potentially wavelength, reflecting the altered excited-state dynamics unibe.chnih.govmdpi.com.
Fluorescence Quantum Yield (ΦF): A critical parameter in photophysical characterization is the fluorescence quantum yield (ΦF), which quantifies the efficiency of fluorescence emission (i.e., the ratio of photons emitted to photons absorbed) researchgate.netrsc.orgthermofisher.comscispace.com. For pH-responsive probes, ΦF is highly dependent on pH. In a typical "off-on" sensor like this compound is presumed to be, ΦF would be low at pH values where PET is efficient (e.g., in the deprotonated state) and significantly increase at pH values where PET is inhibited (e.g., in the protonated state) rsc.orgunibe.chpsu.educore.ac.ukmdpi.comnih.govmdpi.com.
Environmental Influences: The photophysical properties of this compound can also be influenced by other chemical environments. Factors such as solvent polarity, ionic strength, and temperature can affect the protonation equilibria and the excited-state dynamics, thereby modulating the fluorescence response psu.edunih.gov. For example, a change in solvent polarity could alter the stabilization of charge-transfer states, impacting both absorption and emission characteristics. Studies in diverse chemical environments are essential to understand the robustness and specificity of this compound as a pH sensor.
The following table illustrates typical photophysical changes observed in a PET-based "off-on" fluorescent pH sensor, similar to the expected behavior of this compound, as pH changes. It's important to note that these are illustrative values, as specific experimental data for this compound were not found in the provided search results.
| pH Environment | Protonation State (Illustrative) | Absorption Wavelength (λAbs, nm) | Emission Wavelength (λEm, nm) | Fluorescence Intensity (Arbitrary Units) | Fluorescence Quantum Yield (ΦF) | Dominant Mechanism |
| Acidic (Low pH) | Protonated (e.g., R-NH₃⁺) | 480 | 520 | High | 0.75 | Fluorescence (PET Off) |
| Neutral (Mid pH) | Mixed/Transition | 485 | 525 | Moderate | 0.30 | Partial PET |
| Basic (High pH) | Deprotonated (e.g., R-N:) | 490 | 530 | Low | 0.05 | Quenching (PET On) |
Research Applications of Quene 1 Am in Cellular and Subcellular Studies
Elucidation of Intracellular pH Dynamics in Diverse Cellular Models
Quene 1-AM functions as a fluorescent probe specifically designed for measuring intracellular pH (pHi). This compound exhibits distinct excitation and emission maxima at 390 nm and 530 nm, respectively, making it suitable for fluorescence-based measurements. sigmaaldrich.com Its acetoxymethyl (AM) ester form allows for cell permeability, enabling the indicator to enter cells where it is subsequently hydrolyzed by intracellular esterases, trapping the pH-sensitive Quene 1 within the cytosol.
Quene 1 has been effectively employed to measure intracellular pH in various eukaryotic cellular models, including individual mouse thymocytes and 2H3 rat basophil leukaemic cells. nih.gov Studies utilizing photometric fluorescence microscopy with Quene 1 have demonstrated its capability to provide sensitive and rapid measurements of pHi responses in single cells. The data obtained from individual cells using this method have shown consistency with corresponding data acquired from cell suspensions, validating its reliability for assessing pH regulation in these models. nih.gov
Table 1: Spectroscopic Properties of Quene 1
| Property | Value |
| Excitation Maximum | 390 nm sigmaaldrich.com |
| Emission Maximum | 530 nm sigmaaldrich.com |
| Primary Application | Intracellular pH Indicator sigmaaldrich.com |
Differentiating Specific Ion Buffering Effects in Cellular Assays
This compound plays a crucial role in cellular assays by allowing researchers to distinguish between the effects of pH changes and those caused by other ion buffering activities. This is particularly evident when comparing its behavior with calcium-sensitive indicators.
Quene 1, the active form of this compound, is structurally related to Quin-2, a widely used tetracarboxylate calcium (Ca²⁺) indicator. sigmaaldrich.com This structural similarity, despite their differing ion sensitivities, allows for comparative studies to isolate the effects of pH from those of calcium. For instance, in experiments involving single cells, Quene 1 has been used concurrently with Quin-2 to measure intracellular pH and free calcium concentrations, respectively. nih.gov
A key distinction in their cellular effects was observed in studies on neutrophil migration. While Quin-2/AM, a Ca²⁺ chelator, significantly impacts neutrophil motility due to its Ca²⁺-buffering properties, loading cells with high concentrations of this compound, a pH-sensitive relative, was found to have no effect on neutrophil migration. biologists.com This finding underscores this compound's utility in discerning specific ion-mediated cellular responses, as its lack of influence on motility, unlike Quin-2/AM, indicates that its primary role is not significant Ca²⁺ buffering in such assays.
Table 2: Comparative Effects of this compound and Quin-2/AM on Neutrophil Motility
| Indicator | Primary Sensitivity | Effect on Neutrophil Migration | Implication |
| This compound | pH sigmaaldrich.com | No effect biologists.com | Not a significant Ca²⁺ buffer in this context biologists.com |
| Quin-2/AM | Ca²⁺ mdpi.com | Reduced motility biologists.com | Ca²⁺-buffering properties biologists.com |
Contribution to General Bioactive Small Molecule Research and Screening
As a fluorescent probe for intracellular pH, this compound significantly contributes to general bioactive small molecule research and screening efforts. Fluorescent indicators are indispensable tools in high-throughput screening (HTS) campaigns, which are designed to identify small molecules that modulate specific biological pathways or cellular behaviors. elsevier.comnih.gov
By enabling the real-time monitoring of intracellular pH, this compound allows researchers to:
Identify pH-modulating compounds: Screen compound libraries for agents that directly or indirectly alter cellular pH, which can be relevant in various disease states, including cancer, where dysregulated pH dynamics are a hallmark. mdpi.com
Phenotypic screening: Utilize pH as a readout in phenotypic screens to discover small molecules that affect cellular processes where pH changes are an integral part of the mechanism (e.g., cell proliferation, migration, or differentiation). nd.edu
Investigate target engagement: Although not a bioactive molecule itself, this compound can be used to assess the impact of novel bioactive small molecules on cellular pH, providing insights into their mechanism of action or potential off-target effects related to pH regulation. The ability to accurately measure pH in living cells is critical for understanding cellular dynamics and the impact of external agents. mdpi.com
The precise and sensitive nature of this compound as a pH indicator makes it a valuable asset in the early stages of drug discovery and chemical biology, facilitating the identification and characterization of novel bioactive compounds by providing a crucial physiological readout.
Methodological Considerations and Advanced Research Approaches Using Quene 1 Am
The utility of Quene 1-AM as a fluorescent probe for intracellular pH (pHi) is maximized through the application of sophisticated research methodologies. These advanced approaches enable precise quantification of cellular pH dynamics and facilitate high-throughput applications, providing deeper insights into the complex role of pH in cellular physiology and pathology.
Comparative Analysis and Benchmarking of Quene 1 Am with Contemporary Ph Probes
Performance Metrics: Sensitivity, Selectivity, and Photostability
Sensitivity: Quene 1-AM functions as a pH-sensitive fluorescent indicator wikipedia.org. While direct quantitative sensitivity data for this compound's fluorescence response is not extensively detailed in the provided literature, its derivative, F-Quene 1, offers insights into the sensitivity of related Quene compounds. F-Quene 1, utilized as a 19F NMR cytosolic pH indicator, demonstrates a pH determining range of 5 to 8 ppm and exhibits a significant chemical shift change of greater than 1 ppm per pH unit nih.gov. This characteristic indicates a robust response to variations in pH, suggesting that this compound, as its parent compound, also possesses considerable pH sensitivity.
Selectivity: A notable aspect of this compound's performance is its selectivity for pH measurement over other critical cellular processes. Studies have shown that loading cells with high concentrations of this compound, a pH-sensitive relative of the calcium indicator Quin-2/AM, had no discernible effect on neutrophil migration wikipedia.org. This contrasts with the effects observed when using calcium-chelating agents like Quin-2/AM, which can significantly impair such processes due to their calcium-buffering properties wikipedia.org. This suggests that this compound exhibits a degree of selectivity, minimizing interference with calcium-dependent cellular functions while accurately reporting pH.
Photostability: Specific detailed information regarding the photostability of this compound was not explicitly available in the reviewed literature. Photostability is a crucial metric for fluorescent probes, as it dictates the duration over which continuous imaging can be performed without significant signal degradation due to photobleaching. While general discussions on fluorescent sensors highlight the importance of excellent photostability for prolonged measurements, direct quantitative data for this compound in this regard is not provided.
Advantages and Limitations in Specific Biological Research Paradigms
Advantages:
Intracellular pH Monitoring: this compound is specifically characterized as a fluorescent probe for measuring intracellular pH fishersci.com, making it valuable for studies requiring real-time assessment of cellular acid-base homeostasis.
Compatibility with NMR Techniques: Its derivative, F-Quene 1, has demonstrated utility in in vivo hepatic pH measurements using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. The results obtained with F-Quene 1 have shown agreement with those derived from 31P Magnetic Resonance Spectroscopy (MRS), highlighting its applicability and reliability in advanced spectroscopic imaging contexts nih.gov.
Versatility in Spectroscopic Assays: Quene 1 and its derivative FQuene share similar fluorescence properties, allowing for the measurement of intracellular pH in cell suspensions through two independent spectroscopic assays. This offers researchers flexibility and cross-validation opportunities in their experimental designs.
Minimal Interference with Calcium Dynamics: Unlike calcium indicators such as Quin-2/AM, this compound, even at high concentrations, does not significantly interfere with calcium-dependent biological processes like neutrophil migration wikipedia.org. This property is advantageous in research paradigms where maintaining undisturbed calcium signaling is critical.
Limitations:
Historical Context: Much of the foundational research and characterization of this compound and its immediate derivatives dates back to the 1980s fishersci.comwikipedia.org. While this establishes its early importance, it implies that more recent advancements in fluorescent pH probe design may offer improved dynamic range, brightness, or alternative ratiometric capabilities that are not explicitly detailed for this compound in the available literature.
Acetoxymethyl Ester Form: As an acetoxymethyl (AM) ester, this compound requires intracellular hydrolysis by esterases to release the active, pH-sensitive form wikipedia.org. This common strategy for cell-permeant indicators can sometimes lead to issues such as incomplete hydrolysis or compartmentalization within cellular organelles, potentially affecting the accuracy of cytosolic pH measurements.
Limited Publicly Available Detailed Performance Data: Comprehensive, modern benchmarking data (e.g., precise pKa values in various cellular environments, quantum yield, extinction coefficient, or direct comparisons with contemporary genetically encoded pH sensors) is not readily available in the provided search results, which could limit its direct comparison to newer probes.
Complementary Utility with Other Fluorescent Indicators and Biosensors
This compound exhibits complementary utility with other fluorescent indicators and biosensors, particularly in multiplexed experimental setups designed to simultaneously monitor multiple cellular parameters.
Co-application with Calcium Indicators: Quene 1 (the parent compound) has been successfully used in conjunction with Quin-2, a widely recognized calcium indicator, to simultaneously measure intracellular pH and free calcium changes in single cells using fluorescence microscopy fishersci.com. This demonstrates its capacity for integrated physiological studies.
Integration with NMR Spectroscopy: The use of F-Quene 1 in 19F NMR for pH assessment, alongside 31P MRS for other metabolic parameters, exemplifies its complementary role within advanced spectroscopic techniques nih.gov. This allows for a more holistic understanding of cellular states by combining different non-invasive measurement modalities.
General Compatibility with AM-Ester Loading: The acetoxymethyl (AM) esterification strategy for this compound is a common method for delivering various fluorescent probes into cells wikipedia.org. This inherent compatibility allows for the co-loading and simultaneous application of this compound with other AM-esterified fluorescent indicators or biosensors designed to report on different cellular analytes (e.g., ions, metabolites, or enzyme activities), facilitating multi-parametric cellular analysis.
Data Tables
Table 1: Key Properties of this compound and Related pH Indicators
| Compound Name | Function | Key Feature / Performance Metric | Reference |
| This compound | Intracellular pH Probe | Fluorescent, acetoxymethyl ester for cell loading | fishersci.comwikipedia.org |
| F-Quene 1 | Intracellular pH Indicator (19F NMR) | pH range 5-8 ppm, chemical shift change >1 ppm/pH unit | nih.gov |
Table 2: Comparative Aspects of this compound with other Probe Types
| Probe Characteristic | This compound (Fluorescent Probe) | Quin-2/AM (Fluorescent Ca2+ Indicator) | General Fluorescent Proteins |
| Target Analyte | pH | Calcium | Various (e.g., ions, voltage, protein interaction) |
| Interference | Minimal with Ca2+ dynamics wikipedia.org | Can buffer Ca2+ and affect cell processes wikipedia.org | Varies significantly by protein and design |
| Measurement Method | Fluorescence microscopy, 19F NMR (as F-Quene 1) fishersci.comnih.gov | Fluorescence microscopy fishersci.com | Fluorescence microscopy |
| Loading Mechanism | AM ester (cell-permeant) wikipedia.org | AM ester (cell-permeant) wikipedia.org | Genetic encoding (for genetically encoded sensors) |
| Photostability | Not explicitly detailed in provided sources | Varies, older probes may have limitations | Varies, can be engineered for improvement |
Conclusion
Synthesis of Key Research Findings on Quene 1-AM
This compound is a significant fluorescent probe utilized for the measurement of intracellular pH (pHi) in biological research. Its utility stems from its design as an acetoxymethyl (AM) ester, which facilitates cell permeability. Once inside the cell, the AM ester groups are cleaved by intracellular esterases, releasing the active, pH-sensitive fluorescent indicator, Quene 1. sigmaaldrich.com This mechanism allows for the non-invasive monitoring of pH within living cells.
Early research highlighted Quene 1's application in quantifying intracellular pH and free calcium concentrations in single cells, employing fluorescence microscopy techniques. For instance, studies successfully applied Quene 1 to measure pHi in individual mouse thymocytes and rat basophil leukaemic cells. sigmaaldrich.com This demonstrated its effectiveness in cellular environments.
Beyond fluorescence microscopy, derivatives of Quene 1 have found application in advanced imaging techniques. A fluorinated analogue, "F-Quene 1," has been employed in 19F Nuclear Magnetic Resonance (NMR) spectroscopy as a pH-determining agent. This derivative exhibited a substantial chemical shift change, exceeding 1 ppm per pH unit, within the physiological pH range of 5 to 8. ecurater.com Such a property makes it valuable for assessing intrahepatic pH in vivo, as demonstrated by measurements in rats where intrahepatic pH was found to be 7.18 ± 0.01, closely aligning with results obtained using 31Pi NMR. ecurater.com This indicates the versatility of the Quene 1 scaffold for developing probes compatible with different spectroscopic modalities.
The development of this compound contributed to the broader field of fluorescent pH probes, which are crucial for understanding various cellular processes, including metabolism, ion transport, and signal transduction, all of which are sensitive to pH fluctuations. ecurater.com
Remaining Challenges and Future Perspectives in Fluorescent pH Probe Research
Despite significant advancements, research into fluorescent pH probes, including compounds like this compound, continues to face several challenges. A primary challenge lies in the development of probes with ideal characteristics for diverse biological applications. These characteristics include optimal pKa values that precisely match specific physiological or pathological pH ranges (e.g., acidic organelles, neutral cytosol, or alkaline extracellular spaces), high photostability to allow for prolonged imaging without photobleaching, and minimal cytotoxicity to preserve cellular integrity. rsc.orgnih.gov While this compound has proven effective, ongoing efforts aim to fine-tune these properties for enhanced performance.
Another critical area for improvement is the development of ratiometric probes with distinct excitation and/or emission wavelengths that enable more accurate, concentration-independent pH measurements. Although probes like RatioWorks™ PH165 AM offer dual excitation/emission, continuous innovation is needed to expand the spectral range and improve the signal-to-noise ratio, particularly for deep-tissue imaging or multiplexing with other fluorescent reporters. aatbio.com
Future perspectives in fluorescent pH probe research are oriented towards several key directions:
Targeted Delivery and Subcellular Localization : Developing probes that can specifically target and measure pH in particular organelles (e.g., mitochondria, lysosomes, endoplasmic reticulum) or cellular compartments is crucial for dissecting complex biological pathways. This involves chemical modifications that facilitate selective uptake and retention in desired locations. rsc.org
Enhanced Photophysical Properties : Research will continue to focus on designing probes with improved brightness, higher quantum yields, and greater resistance to photobleaching, which are essential for high-resolution, long-term imaging studies. nih.gov
Integration with Advanced Imaging Technologies : Future probes will be designed for seamless integration with cutting-edge imaging modalities such as super-resolution microscopy, light-sheet microscopy, and in vivo imaging techniques, enabling unprecedented spatial and temporal resolution of pH dynamics in living systems. ecurater.com
Development of Smart Probes : The design of "smart" probes that respond to pH changes with a "turn-on" fluorescence signal, or that exhibit multi-modal sensing capabilities (e.g., sensing pH and another ion simultaneously), represents a promising avenue for more sophisticated biological investigations. nih.gov
Clinical Translation : Ultimately, a significant long-term goal is the development of fluorescent pH probes suitable for clinical diagnostics and in vivo human applications, requiring rigorous testing for biocompatibility, pharmacokinetics, and safety. ecurater.com
These ongoing research efforts aim to overcome current limitations, leading to the creation of next-generation fluorescent pH probes that offer unparalleled insights into the role of pH in health and disease.
Q & A
How to formulate a focused research question for studying Quene 1-AM’s physicochemical properties?
- Methodological Answer : Begin by narrowing the scope to avoid overly broad or vague inquiries. Use the PCC framework (Population, Concept, Context) to structure questions, e.g., “In [organic synthesis], what is the relationship between [this compound’s molecular structure] and [its thermal stability] under [ambient conditions]?” Ensure alignment with research aims, avoiding yes/no answers and emphasizing measurable outcomes . Validate feasibility by reviewing prior literature to identify gaps while ensuring sufficient data sources exist .
Q. What experimental design considerations are critical for investigating this compound’s stability?
- Methodological Answer : Adopt a controlled factorial design to isolate variables (e.g., temperature, pH, solvent polarity). Use regression models to quantify degradation rates, as demonstrated in geomagnetic field studies . Implement outlier detection methods (e.g., Z-score, Hampel filter) to ensure data integrity . Include replication across experimental batches to address variability .
Q. How to ensure reliability in spectroscopic data collection for this compound?
- Methodological Answer : Standardize instrument calibration protocols and employ triplicate measurements. Use validated questionnaires (adapted for lab settings) to document procedural deviations . Apply inter-rater reliability checks if multiple analysts are involved . Reference spectral libraries for cross-verification .
Advanced Research Questions
Q. How to resolve contradictions in experimental data on this compound’s reactivity under varying conditions?
- Methodological Answer : Conduct sensitivity analysis to identify confounding variables (e.g., trace catalysts, humidity). Use triangulation by combining spectroscopic, chromatographic, and computational data (e.g., DFT simulations). Replicate experiments in independent labs to validate findings . Publish raw datasets for peer scrutiny .
Q. What statistical approaches are suitable for longitudinal studies on this compound’s degradation kinetics?
Q. How to integrate interdisciplinary methods in studying this compound’s biological interactions?
- Methodological Answer : Combine in vitro assays (e.g., cytotoxicity tests) with computational docking studies. Use mixed-methods frameworks to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity. Leverage qualitative interviews with domain experts to refine hypotheses .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
